molecular formula C17H23N5O3 B3720947 N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE

N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE

Cat. No.: B3720947
M. Wt: 345.4 g/mol
InChI Key: IYEKUTZZEZVJDI-VCHYOVAHSA-N
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Description

This compound is a hydrazide derivative featuring a conjugated Schiff base structure formed by the condensation of an acetohydrazide moiety with a 4-(diethylamino)-2-hydroxybenzaldehyde group. Such structures are often explored for their chelating properties, antimicrobial activity, or as intermediates in pharmaceutical synthesis . Its molecular formula is C₂₂H₂₇N₅O₂S, with a molecular weight of 425.557 g/mol (Sigma-Aldrich, 2025). The presence of electron-donating diethylamino and hydroxyl groups on the phenyl ring may enhance solubility in polar solvents and influence its reactivity in coordination chemistry .

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-4-22(5-2)13-7-6-12(15(23)8-13)10-18-20-16(24)9-14-11(3)19-21-17(14)25/h6-8,10,14,23H,4-5,9H2,1-3H3,(H,20,24)(H,21,25)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEKUTZZEZVJDI-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CC2C(=NNC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CC2C(=NNC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Reactivity and Transformation

The compound undergoes diverse chemical transformations due to its functional groups:

Oxidation/Reduction

  • Oxidation : Reacts with oxidizing agents (e.g., nitric acid) to form nitro derivatives or cleave labile bonds.

  • Reduction : Reduces with sodium borohydride, targeting the hydrazone group to form hydrazine derivatives.

Cyclization and Condensation

  • Pyrazolone Formation : Reacts with ketones (e.g., ethyl acetoacetate) via 5-exo-trig cyclization to form pyrazolone derivatives, as observed in analogous hydrazide systems .

  • Tautomerism : The hydrazone group exhibits keto-enol tautomerism, influencing stability and reactivity.

Reaction Type Reagent Product
Pyrazolone formationEthyl acetoacetatePyrazolone derivative with fused rings
TautomerismAcidic/basic conditionsKeto/enol tautomers

Mechanistic Insights

The compound’s reactivity is driven by:

  • Hydrazone Group : Acts as a nucleophile or electrophile, enabling condensation and substitution reactions .

  • Hydroxyphenyl Group : Participates in hydrogen bonding, stabilizing intermediates and influencing reaction pathways .

  • Pyrazole Ring : Provides steric hindrance and electronic effects, modulating reaction kinetics.

Proposed Mechanism for Hydrazone Formation :

  • Nucleophilic Attack : The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon.

  • Proton Transfer : Acidic conditions facilitate protonation and elimination of water.

  • Double Bond Formation : Dehydration yields the (E)-configured hydrazone .

Experimental Considerations

  • Solvent Effects : Ethanol or methanol are preferred for condensation steps due to their protic nature .

  • Catalyst Role : Acetic acid or piperidine accelerates reactions by stabilizing intermediates .

Future Research Directions :

  • Structure-Activity Relationships (SAR) : Investigate substituent effects on biological activity.

  • Environmental Chemistry : Assess degradation pathways under oxidative or reductive conditions.

Scientific Research Applications

N’-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Schiff base hydrazides , which are widely studied for their diverse applications. Below is a comparative analysis with analogous compounds based on structural features, physicochemical properties, and research findings:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₂H₂₇N₅O₂S 425.557 - 4-(Diethylamino)-2-hydroxyphenyl
- 3-Methylpyrazolone
High polarity due to diethylamino and hydroxyl groups; potential metal chelation
N'-[(E)-(2,4-Dichlorophenyl)Methylidene]-2-{[5-(4-Methylphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide C₂₄H₂₀Cl₂N₆OS 503.42 - 2,4-Dichlorophenyl
- Triazole-thioether
Enhanced lipophilicity from chlorine atoms; possible antimicrobial activity
2-(1,1-Dioxo-1λ⁶,4-Thiazinan-4-Yl)-N'-[(E)-(4-Methoxyphenyl)Methylidene]Acetohydrazide C₁₄H₁₉N₃O₄S 325.38 - Methoxyphenyl
- Sulfonamide-thiazinane
Lower molecular weight; sulfonamide group may confer metabolic stability
(E)-N´-(2-Hydroxy-5-Nitrobenzylidene)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetohydrazide C₁₉H₁₅N₃O₆ 381.34 - Nitrobenzylidene
- Coumarin-oxy
Fluorescence potential from coumarin; nitro group may increase reactivity in redox reactions
N'-((4-[(2,4-Dichlorobenzyl)Oxy]Phenyl)Methylene)-2-(3-Nitroanilino)Acetohydrazide C₂₂H₁₈Cl₂N₄O₄ 473.31 - Dichlorobenzyloxy
- Nitroanilino
High steric bulk; dichloro and nitro groups may enhance pesticidal activity

Key Observations :

Electronic Effects: The target compound’s diethylamino group is electron-donating, contrasting with electron-withdrawing substituents (e.g., nitro, chlorine) in analogs like C₂₄H₂₀Cl₂N₆OS and C₂₂H₁₈Cl₂N₄O₄. This difference impacts solubility and coordination behavior . Methoxy groups (e.g., in C₁₄H₁₉N₃O₄S) improve membrane permeability compared to polar hydroxyl groups .

Biological Activity :

  • Chlorinated analogs (e.g., C₂₄H₂₀Cl₂N₆OS ) are often prioritized in antimicrobial studies due to increased lipophilicity and cell membrane penetration .
  • The target compound ’s pyrazolone ring may confer anti-inflammatory or antioxidant activity, as seen in related pyrazole derivatives .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving condensation and cyclization, similar to C₁₉H₁₅N₃O₆ in . Yields for such Schiff bases typically range from 50–70% , influenced by substituent steric effects .

Biological Activity

The compound N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide , also known by its CAS number 340309-90-2, is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O2C_{22}H_{28}N_{4}O_{2} with a molecular weight of approximately 396.49 g/mol. The structure features a diethylamino group, a hydroxyl group, and a pyrazole moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H28N4O2
Molecular Weight396.49 g/mol
CAS Number340309-90-2

Anticancer Activity

Recent studies have indicated that hydrazone derivatives, including this compound, exhibit significant anticancer properties. For instance, Mannich bases related to hydrazones have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interaction with cellular targets like DNA topoisomerase I and various kinases .

Enzyme Inhibition

The compound exhibits notable inhibitory activity against certain enzymes. For example, related compounds have shown selective inhibition against butyrylcholinesterase (BChE) and moderate inhibition against acetylcholinesterase (AChE). Such enzyme inhibition is critical for potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Hydrazone derivatives have also been explored for their antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The presence of functional groups like hydroxyl and amino may enhance their interaction with microbial cell membranes, leading to increased permeability and cell death .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various hydrazone derivatives on human cancer cell lines. The results indicated that certain derivatives had IC50 values lower than 10 μM against HepG2 cells, suggesting potent anticancer activity .
  • Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory properties of similar compounds, revealing that some hydrazones exhibited IC50 values comparable to established inhibitors such as physostigmine for BChE .
  • Antimicrobial Assessment : Research involving the synthesis and characterization of hydrazone complexes demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for preparing this hydrazide derivative, and what key intermediates are involved?

The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, analogous hydrazones are prepared by reacting substituted acetophenones with hydrazine derivatives under acidic conditions (e.g., HCl in methanol). Key intermediates include α-chloroacetamides or substituted benzylidene precursors . Reaction optimization often involves monitoring pH and temperature to enhance yield and purity.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Elemental analysis (CHNS): Determines empirical formula accuracy using a Vario MICRO CHNS analyzer, with deviations <0.4% indicating purity .
  • NMR and IR spectroscopy: Identify functional groups (e.g., hydrazone C=N stretch at ~1600 cm⁻¹) and confirm stereochemistry (E/Z configuration via NOESY or coupling constants) .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. How can researchers address solubility challenges during experimental design?

Solubility screening in polar (DMSO, methanol) and non-polar solvents (chloroform, ethyl acetate) is essential. For aqueous systems, co-solvents like DMSO:water mixtures (≤10% v/v) or micellar surfactants (e.g., Tween-80) improve dissolution without destabilizing the hydrazone bond .

Advanced Research Questions

Q. What mechanistic insights govern the stability of the hydrazone bond under varying pH and temperature conditions?

The hydrazone bond (C=N) is pH-sensitive, hydrolyzing under strongly acidic (pH <2) or basic (pH >10) conditions. Kinetic studies using UV-Vis spectroscopy reveal half-life dependence on substituent electron effects. For instance, electron-donating groups (e.g., diethylamino) stabilize the bond via resonance, while electron-withdrawing groups accelerate hydrolysis .

Q. How can computational methods (e.g., DFT, molecular docking) predict biological or chemical interactions of this compound?

  • DFT calculations: Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets. These models correlate with experimental NMR chemical shifts .
  • Molecular docking: AutoDock Vina assesses binding affinities to target proteins (e.g., enzymes with pyrazolone-binding sites). Docking scores <−7 kcal/mol suggest strong interactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR)?

Contradictions may arise from tautomerism or impurities. Solutions include:

  • Variable-temperature NMR: Detects tautomeric equilibria (e.g., keto-enol shifts).
  • HPLC-MS purification: Removes side products from synthesis.
  • Isotopic labeling (²H/¹³C): Assigns ambiguous peaks .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

Bayesian optimization algorithms (e.g., using Python-based libraries) systematically vary parameters (catalyst loading, solvent ratio, time) to maximize yield. For example, a 15% increase in yield was achieved for analogous pyrazolone derivatives by optimizing temperature to 60–70°C and using anhydrous methanol .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in synthesizing and analyzing this compound?

  • Synthesis: Use stoichiometric ratios (1:1.05 hydrazine:carbonyl precursor) and inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
  • Quality control: Validate purity via melting point consistency (±2°C) and HPLC retention time matching .

Q. How should researchers handle discrepancies between theoretical and experimental elemental analysis data?

Discrepancies >0.3% require re-evaluation of:

  • Sample drying: Ensure complete solvent removal under vacuum.
  • Hydrate formation: TGA-DSC analysis detects crystalline water .
  • Synthesis pathway: Confirm absence of unreacted precursors via TLC .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
Reactant of Route 2
N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE

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